molecular formula C11H20Cl2N4O B1414234 2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)- CAS No. 1590382-03-8

2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-

Cat. No.: B1414234
CAS No.: 1590382-03-8
M. Wt: 295.21 g/mol
InChI Key: ORNBGAMRYSROIH-XRIOVQLTSA-N
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Description

2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)- is a synthetic compound with the molecular formula C11H20Cl2N4O and a molecular weight of 295.21 g/mol. This compound features a pyrrolidine ring, an imidazole moiety, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane with a suitable carbonyl compound under acidic or basic conditions.

    Attachment of the Imidazole Group: The imidazole moiety is introduced via a nucleophilic substitution reaction, where 1H-imidazole reacts with a halogenated propyl derivative.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.

    Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: N-oxides of the pyrrolidine ring.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyrrolidine ring can interact with various biological macromolecules, modulating their function. The carboxamide group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, monohydrochloride: Similar structure but different salt form.

    N-(3-Imidazolylpropyl)pyrrolidine-2-carboxamide: Lacks the dihydrochloride salt form.

    Imidazole derivatives with different alkyl chains: Variations in the alkyl chain length and substituents.

Uniqueness

2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine and imidazole rings, along with the carboxamide group, allows for versatile interactions in various chemical and biological contexts.

Properties

IUPAC Name

(2S)-N-(3-imidazol-1-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c16-11(10-3-1-4-13-10)14-5-2-7-15-8-6-12-9-15;;/h6,8-10,13H,1-5,7H2,(H,14,16);2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBGAMRYSROIH-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCCN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCCN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-
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2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-
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2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-
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2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-
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2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-
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2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-

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